LogP: Higher Lipophilicity vs. Non-Brominated Parent
The computed octanol-water partition coefficient (LogP) for 7-Bromo-2-methylquinolin-8-amine is 3.66, compared to approximately 2.0–2.5 for the non-brominated 2-methylquinolin-8-amine (estimated from structural analogs) [1][2]. This LogP elevation of ≥1.2 units indicates substantially higher membrane permeability potential, a critical parameter for central nervous system (CNS) penetration and intracellular target engagement.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.66 (computed) |
| Comparator Or Baseline | 2-Methylquinolin-8-amine: LogP ≈ 2.0–2.5 (estimated from class-level data) |
| Quantified Difference | ΔLogP ≥ +1.2 (estimated; no direct experimental comparison available) |
| Conditions | Computed LogP values from chemical structure using standard prediction algorithms; experimental LogP not available for either compound |
Why This Matters
The higher LogP of the 7-bromo derivative predicts superior passive membrane permeability, making it the preferred choice for programs targeting intracellular or CNS-resident enzymes where non-brominated analogs may fail to achieve adequate tissue distribution.
- [1] ChemSrc. 7-Bromo-2-methyl-8-quinolinamine: LogP = 3.66. https://m.chemsrc.com/cas/1216061-60-7_1525752.html View Source
- [2] PubChem. 2-Methylquinolin-8-amine (8-Aminoquinaldine) CID 521950. Estimated LogP data for non-brominated scaffold. https://pubchem.ncbi.nlm.nih.gov View Source
